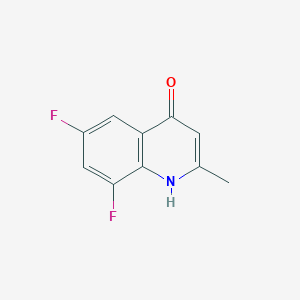

6,8-Difluoro-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYSQYURFCGHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300461 | |

| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219689-64-2 | |

| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,8-difluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. The document details the most probable synthetic pathway, the underlying reaction mechanism, and provides a detailed, adaptable experimental protocol.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The introduction of fluorine atoms into the quinoline scaffold can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced efficacy and improved pharmacokinetic profiles. This compound is one such compound, and understanding its synthesis is crucial for further research and development.

Synthesis Pathway: The Conrad-Limpach Reaction

The most established and direct route for the synthesis of this compound is the Conrad-Limpach synthesis . This reaction involves a two-step process:

-

Condensation: The reaction of 2,4-difluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.

-

Thermal Cyclization: The intramolecular cyclization of the enamine intermediate at high temperatures to yield the final product, this compound.

The overall reaction is depicted below:

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis for this compound proceeds as follows:

Step 1: Formation of the Enamine Intermediate

The synthesis begins with the nucleophilic attack of the amino group of 2,4-difluoroaniline on the keto group of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate, ethyl 3-(2,4-difluoroanilino)crotonate.

Step 2: Thermal Cyclization

The crucial step is the thermal cyclization of the enamine intermediate. At high temperatures (typically around 250 °C), an intramolecular electrophilic attack occurs from the enamine double bond onto the benzene ring.[1] The fluorine atoms on the aniline ring are strong electron-withdrawing groups, which can influence the regioselectivity of the cyclization. The cyclization is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable this compound, which exists in equilibrium with its 4-quinolone tautomer.[1]

Experimental Protocols

4.1. Two-Step Conrad-Limpach Synthesis

Step A: Synthesis of Ethyl 3-(2,4-difluoroanilino)crotonate

-

Reagents and Materials:

-

2,4-Difluoroaniline

-

Ethyl acetoacetate

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2,4-difluoroaniline and ethyl acetoacetate in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-(2,4-difluoroanilino)crotonate. This intermediate can often be used in the next step without further purification.

-

Step B: Synthesis of this compound

-

Reagents and Materials:

-

Ethyl 3-(2,4-difluoroanilino)crotonate (from Step A)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

-

High-temperature reaction vessel

-

Heating mantle with a temperature controller

-

-

Procedure:

-

In a high-temperature reaction vessel, dissolve the crude ethyl 3-(2,4-difluoroanilino)crotonate in a high-boiling point solvent.

-

Heat the mixture to approximately 250 °C and maintain this temperature for a specified period (typically 30 minutes to 2 hours). The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

-

4.2. One-Pot Synthesis using a Catalyst

An alternative approach involves a one-pot reaction using a dehydrating agent and cyclization catalyst, such as polyphosphoric acid (PPA).[2]

-

Reagents and Materials:

-

2,4-Difluoroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Three-necked flask

-

Mechanical stirrer and heating mantle

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, add 2,4-difluoroaniline, ethyl acetoacetate, and polyphosphoric acid.

-

Heat the mixture to a high temperature (e.g., 150 °C) with vigorous stirring.[2]

-

Maintain the temperature for a set period, monitoring the reaction's progress.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to ice-water to hydrolyze the PPA.

-

Neutralize the acidic solution with a base (e.g., 10% aqueous sodium hydroxide solution) to a pH of 7-8 to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to obtain the crude this compound.

-

Purify the product by recrystallization.

-

Quantitative Data

As no direct synthesis of this compound was found in the literature, specific quantitative data is not available. However, based on similar syntheses of fluorinated quinolinols, the following can be expected:

| Parameter | Expected Value |

| Yield | 70-90% (for the one-pot PPA-catalyzed method)[2] |

| Melting Point | Expected to be a high-melting solid (>200 °C) |

| Appearance | White to off-white solid |

Visualizations

Synthesis Pathway of this compound via Conrad-Limpach Reaction

Caption: The Conrad-Limpach synthesis of this compound.

Mechanism of the Conrad-Limpach Cyclization

Caption: Key steps in the thermal cyclization mechanism.

Conclusion

This technical guide outlines a robust and well-established synthetic pathway for this compound based on the Conrad-Limpach reaction. While a specific, optimized protocol for this exact molecule is not yet published, the provided adaptable procedures, based on closely related examples, offer a solid foundation for its successful synthesis in a laboratory setting. The detailed mechanism and visual representations further aid in understanding the chemical transformations involved. This information is intended to empower researchers in the fields of organic synthesis and drug discovery to access this and similar valuable fluorinated quinoline scaffolds.

References

Technical Whitepaper: Physicochemical Properties of 6,8-Difluoro-2-methylquinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical databases (including PubChem and CAS) and the scientific literature did not yield any specific data for the compound 6,8-Difluoro-2-methylquinolin-4-ol. This suggests that the compound is not well-characterized or may be a novel chemical entity. The following guide, therefore, presents a theoretical approach to its synthesis based on established chemical principles for the formation of quinolin-4-ols. All experimental details are predictive and would require empirical validation.

Introduction

Quinolin-4-ol derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them valuable scaffolds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

This technical guide addresses the hypothetical compound this compound. While no empirical data for this specific molecule is publicly available, this document outlines a potential synthetic route and discusses the anticipated influence of its structural features on its physicochemical profile.

Physicochemical Properties (Theoretical)

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure.

| Property | Predicted Value/Range | Justification |

| Molecular Formula | C₁₀H₇F₂NO | Based on the chemical structure. |

| Molecular Weight | 195.17 g/mol | Calculated from the molecular formula. |

| Melting Point | >250 °C | Quinolin-4-ols often have high melting points due to intermolecular hydrogen bonding. For comparison, the related compound 6-fluoro-4-hydroxy-2-methylquinoline has a melting point of 273-277 °C.[1][2] |

| Boiling Point | Not available | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The quinolin-4-ol core suggests tautomerization to the quinolin-4(1H)-one form, which can act as both a hydrogen bond donor and acceptor. The fluorine substituents will increase lipophilicity. |

| pKa | ~8-10 (for the quinolinium nitrogen) and ~4-6 (for the 4-hydroxyl group) | The quinoline nitrogen is basic, while the 4-hydroxyl group is acidic. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the nitrogen and increase the acidity of the hydroxyl group compared to unsubstituted quinolin-4-ol. |

| LogP | 1.5 - 2.5 | The presence of two fluorine atoms will increase the octanol-water partition coefficient compared to the non-fluorinated analogue. |

Proposed Synthesis: Conrad-Limpach Reaction

A plausible and well-established method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3][4] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the logical starting materials would be 2,4-difluoroaniline and ethyl acetoacetate.

The reaction proceeds in two main stages:

-

Condensation: Formation of an enamine intermediate from the reaction of 2,4-difluoroaniline and ethyl acetoacetate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinolin-4-ol ring system.

Detailed Experimental Protocol (Theoretical)

Materials:

-

2,4-Difluoroaniline

-

Ethyl acetoacetate

-

Dowtherm A (or another high-boiling point solvent like diphenyl ether)

-

Ethanol

-

Hexanes or heptane

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Step 1: Formation of the Enamine Intermediate (Ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate)

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl acetoacetate and acetic acid under reduced pressure. The resulting crude oil or solid is the enamine intermediate. This intermediate can be purified by recrystallization from ethanol/water or used directly in the next step.

-

-

Step 2: Thermal Cyclization to this compound

-

In a separate round-bottom flask, heat a high-boiling point solvent such as Dowtherm A to approximately 250 °C.

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring. The addition should be done portion-wise to control the evolution of ethanol.

-

Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.

-

Monitor the completion of the cyclization by TLC.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexanes or heptane to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with hexanes or heptane to remove the high-boiling point solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

-

Mandatory Visualizations

Proposed Synthetic Workflow

Biological Activity and Signaling Pathways

As there is no published literature on this compound, its biological activity and any associated signaling pathways are unknown. However, the quinolin-4-ol scaffold is present in various biologically active compounds. For instance, some fluorinated quinoline derivatives have been investigated as kinase inhibitors and antimicrobial agents. Should this compound be synthesized, it would be a candidate for screening in various biological assays to determine its potential therapeutic applications.

Conclusion

While this compound remains a hypothetical compound with no available experimental data, this technical guide provides a scientifically grounded framework for its potential synthesis and predicted physicochemical properties. The proposed Conrad-Limpach reaction offers a viable route for its preparation, which would be the first step in enabling the empirical characterization and biological evaluation of this novel fluorinated quinoline derivative. Researchers in the fields of medicinal chemistry and drug discovery may find this theoretical guide a useful starting point for the exploration of new chemical entities based on the quinolin-4-ol scaffold.

References

Analysis of 6,8-Difluoro-2-methylquinolin-4-ol Crystal Structure Not Available in Public Domain

A comprehensive search for the crystal structure analysis of 6,8-Difluoro-2-methylquinolin-4-ol has revealed no publicly available crystallographic data or detailed experimental protocols for this specific compound. While research on various quinoline derivatives exists, specific structural elucidation for this compound, including its crystal system, space group, unit cell dimensions, and atomic coordinates, is not documented in the searched scientific literature.

The investigation did, however, identify a structurally related compound, Ipflufenoquin, a fungicide developed by Nippon Soda Co., Ltd.[1][2]. Ipflufenoquin contains a 7,8-difluoro-2-methylquinolin-3-yl moiety, which differs from the requested this compound structure[1][3]. The chemical name for Ipflufenoquin is 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol[1][3]. This compound has been a subject of study in the context of its fungicidal activity and environmental fate[4][5].

Due to the absence of specific crystal structure data for this compound, the creation of a detailed technical guide including quantitative data tables, experimental protocols for structure determination, and associated visualizations is not possible at this time.

For researchers and drug development professionals interested in the quinoline class of compounds, the following general workflow for crystal structure analysis would be applicable should crystals of this compound become available.

General Experimental Workflow for Crystal Structure Analysis

A typical workflow for determining the crystal structure of a novel compound like this compound would involve synthesis, crystallization, and X-ray diffraction analysis.

This diagram outlines the logical progression from synthesizing the compound to analyzing its crystal structure. The process begins with the chemical synthesis and purification of the target molecule. Following successful characterization to confirm the compound's identity, various crystallization techniques are employed to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction to collect data, which is processed to solve and refine the three-dimensional atomic structure.

Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be produced. Researchers are encouraged to consult crystallographic databases for any future updates.

References

- 1. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112841204B - Composition and/or preparation containing Ipflufenoquin and ipconazole and application thereof - Google Patents [patents.google.com]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. epa.gov [epa.gov]

Solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6,8-Difluoro-2-methylquinolin-4-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories. Additionally, a qualitative assessment of the expected solubility based on the general characteristics of quinoline derivatives is presented.

Introduction to this compound

This compound is a fluorinated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including solubility, lipophilicity, and metabolic stability. Understanding the solubility of this specific compound is crucial for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.

Qualitative Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of this compound using the widely accepted shake-flask method, followed by quantification using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

General Workflow for Solubility Determination

The overall process for determining the solubility of the compound is outlined in the diagram below.

Caption: Workflow for solubility determination.

Shake-Flask Method Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, DMSO). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification by HPLC

Caption: HPLC quantification workflow.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio should be optimized to achieve good peak shape and retention time for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for the compound, determined by a UV scan.

-

Injection Volume: Typically 10-20 µL.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample filtrate into the HPLC system.

-

Determine the peak area for the compound.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Quantification by UV-Vis Spectrophotometry

Caption: UV-Vis quantification workflow.

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample filtrate at the λmax.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility in the original saturated solution, taking into account the dilution factor.

-

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific biological activities. Research into these areas would be a valuable next step in characterizing the compound's potential as a therapeutic agent.

Conclusion

This technical guide provides a framework for researchers to determine the solubility profile of this compound in various organic solvents. While specific quantitative data is not yet available, the detailed experimental protocols provided herein will enable the generation of this critical information. A thorough understanding of the solubility of this compound is a fundamental prerequisite for its further investigation in drug discovery and development.

An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental data on the thermal stability and degradation of 6,8-Difluoro-2-methylquinolin-4-ol is not available in the public domain. This guide provides an analysis based on the expected behavior of quinolinol derivatives and data from structurally related compounds. The information herein should be considered as a predictive guide for experimental design.

Introduction

This compound is a fluorinated derivative of the quinolinol scaffold, a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their thermal stability, by modifying electronic effects and intermolecular interactions. Understanding the thermal stability and degradation pathways of this compound is crucial for its potential applications in drug development, where it can influence shelf-life, formulation strategies, and safety profiles. This document outlines the probable thermal behavior of this compound and provides general methodologies for its assessment.

Predicted Thermal Properties and Stability

The thermal stability of this compound is expected to be influenced by the robust quinoline ring system and the presence of fluorine substituents, which generally enhance thermal stability. The hydroxyl group at the 4-position can participate in intermolecular hydrogen bonding, which may contribute to a relatively high melting point and thermal stability.

While no specific data exists for this compound, the thermal behavior of related quinoline derivatives can offer insights. For instance, studies on oligo(4-hydroxyquinoline) have shown that thermal decomposition occurs in multiple stages at elevated temperatures. The degradation of such compounds often involves the breakdown of the heterocyclic ring system.

For comparison, selected thermal properties of a related, though structurally distinct, commercial fungicide, Ipflufenoquin (2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol), are presented. It is important to note that the substitution pattern and the nature of the substituent are different, which will significantly impact the thermal properties.

Table 1: Physicochemical Properties of Related Quinolines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Thermal Data |

| Ipflufenoquin | 1314008-27-9 | C₁₉H₁₆F₃NO₂ | 347.33 | Stable under normal storage conditions.[1][2] |

| 2-Methylquinolin-4-ol | 607-67-0 | C₁₀H₉NO | 159.18 | No specific thermal data available. |

Potential Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several potential pathways:

-

Dehydration: If the compound exists in a hydrated form, the initial degradation step would involve the loss of water molecules.

-

Ring Opening: At higher temperatures, the quinoline ring system may undergo cleavage. The presence of fluorine atoms could influence the bond dissociation energies and the specific fragmentation patterns.

-

Oxidation: In the presence of air, oxidative degradation can occur, leading to the formation of various oxidized byproducts.

The specific degradation products would need to be identified through experimental techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation of this compound, the following standard techniques are recommended:

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the decomposition temperatures and the mass loss profile.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the amount of residual mass.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Objective: To determine the melting point, glass transition temperature, and enthalpy of fusion or decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) in the DSC cell.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

-

Visualizations

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

The following diagram outlines the logical progression from compound characteristics to stability assessment.

Caption: Factors Influencing Thermal Stability.

Conclusion

While direct experimental data for this compound is currently lacking, a theoretical assessment based on its chemical structure suggests that it is likely to possess significant thermal stability. The presence of the quinoline core and fluorine substituents are expected to be key contributors to this stability. To fully characterize its thermal properties and degradation profile, experimental studies using TGA and DSC are essential. The methodologies and predictive insights provided in this guide are intended to serve as a foundation for such future investigations. For professionals in drug development, a thorough understanding of these properties will be critical for ensuring the quality, safety, and efficacy of any potential therapeutic product containing this molecule.

References

Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties. The introduction of fluorine atoms into the quinoline scaffold is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This technical guide focuses on the specific, yet underexplored, class of 6,8-Difluoro-2-methylquinolin-4-ol derivatives. Despite the therapeutic potential suggested by related structures, a comprehensive review of publicly available scientific literature reveals a significant gap in the synthesis and biological evaluation of this particular substitution pattern. This document will, therefore, outline the current landscape of related fluorinated quinoline research to provide a foundational context and highlight the untapped potential for future drug discovery efforts in this area.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The 4-quinolone moiety, in particular, is a key pharmacophore in many antibacterial agents, such as the fluoroquinolone antibiotics.

Fluorination is a common strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the biological activity of a molecule. In the context of quinoline derivatives, fluorination has been shown to enhance antibacterial potency and alter the spectrum of activity.

This guide specifically addresses this compound derivatives. While extensive research exists on mono-fluorinated and other di-fluorinated quinoline isomers, this particular substitution pattern remains largely unexplored in published literature.

Current State of Research: A Landscape of Related Compounds

Due to the absence of specific studies on this compound derivatives, this section will summarize the biological activities of structurally related compounds to infer potential therapeutic applications.

Mono-Fluorinated 2-methylquinolin-4-ol Derivatives

Research into mono-fluorinated analogues provides a basis for understanding the potential impact of fluorine substitution.

-

6-Fluoro-2-methylquinolin-4-ol: This compound is recognized as a versatile building block in the synthesis of bioactive molecules. It is utilized in the development of antimicrobial and anti-inflammatory agents, suggesting that the 6-fluoro substitution is amenable to producing biologically active compounds.[1]

-

8-Fluoro-2-methylquinolin-4-ol: Similar to its 6-fluoro counterpart, this derivative serves as a key intermediate in the synthesis of novel compounds for various applications, including pharmaceuticals.

Di-Fluorinated Quinoline Derivatives with Different Substitution Patterns

The biological activities of other di-fluoro-quinoline isomers offer valuable insights into the potential of the 6,8-difluoro scaffold.

-

Ipflufenoquin (7,8-Difluoro-2-methyl-3-[...]-quinoline): This compound is a fungicide, demonstrating that di-fluoro-2-methylquinoline cores can exhibit potent biological activity. While the substitution pattern and the 4-position functional group differ, the fungicidal nature of Ipflufenoquin suggests that 6,8-difluoro derivatives could also be explored for antifungal applications.

Di-Halogenated Quinoline and Quinazolinone Derivatives

Studies on quinolines and related heterocycles with di-halogenation at the 6 and 8 positions can also provide clues.

-

6,8-Dibromo-4(3H)quinazolinone Derivatives: Research on these compounds has demonstrated both antibacterial and antifungal activities. This suggests that the 6,8-disubstitution pattern on a related heterocyclic core can lead to potent antimicrobial agents.

Postulated Biological Activities and Future Directions

Based on the activities of structurally related compounds, it is reasonable to hypothesize that this compound derivatives could possess a range of biological activities worth investigating.

Hypothesized Activities:

-

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and topoisomerase inhibition. The electron-withdrawing nature of the two fluorine atoms could influence interactions with biological targets.

-

Antibacterial Activity: The fluoroquinolone antibiotics are a testament to the antibacterial potential of fluorinated quinolines. It would be valuable to screen 6,8-difluoro derivatives against a panel of Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: The fungicidal properties of the related compound Ipflufenoquin suggest that this class of compounds may also inhibit fungal growth.

Future Research Workflow:

The lack of data on this compound derivatives presents a clear opportunity for novel research. A proposed workflow for exploring this chemical space is outlined below.

Conclusion

The biological activity of this compound derivatives represents a significant unexplored area in medicinal chemistry. While a direct body of research on this specific scaffold is not currently available in the public domain, the well-documented activities of structurally related mono- and di-fluorinated quinolines, as well as other di-halogenated heterocyclic compounds, strongly suggest that this class of molecules holds considerable promise for the development of new therapeutic agents. Future research efforts focused on the synthesis and systematic biological screening of a library of these derivatives are warranted and could lead to the discovery of novel anticancer, antibacterial, or antifungal lead compounds. This guide serves as a call to action for researchers in the field to explore this promising, yet uncharted, territory in drug discovery.

References

The Core Mechanism of Ipflufenoquin: A Technical Guide to a Novel DHODH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipflufenoquin is a novel, broad-spectrum quinoline fungicide, classified by the Fungicide Resistance Action Committee (FRAC) under code 52.[1][2][3][4] Its unique mode of action involves the targeted inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][5] This disruption of essential nucleotide synthesis leads to the effective control of a wide range of plant pathogenic fungi. This technical guide provides an in-depth exploration of the mechanism of action of ipflufenoquin, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying biochemical pathways and experimental workflows.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mode of action of ipflufenoquin is the potent and specific inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][6][7] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, a crucial process for the production of nucleotides required for DNA and RNA synthesis.[5][7]

Specifically, DHODH facilitates the oxidation of dihydroorotate to orotate. This reaction is the only redox step in this biosynthetic pathway and is linked to the mitochondrial electron transport chain.[6] Molecular docking simulations have revealed that ipflufenoquin binds within the quinone binding tunnel of the DHODH enzyme.[4] This binding event physically obstructs the natural electron acceptor, coenzyme Q10, thereby halting the enzymatic reaction.[4] The resulting depletion of the pyrimidine pool disrupts fundamental cellular processes, ultimately leading to the cessation of fungal growth and development.[6][7]

The activity of ipflufenoquin can be completely reversed by the addition of exogenous pyrimidines, such as uridine and uracil, which bypasses the inhibited DHODH enzyme and confirms its specific mode of action.[8]

Figure 1. Signaling pathway of ipflufenoquin's inhibitory action on DHODH.

Quantitative Data on Ipflufenoquin Activity

The efficacy of ipflufenoquin has been quantified against both the target enzyme and a range of fungal pathogens. The data highlights its potent inhibitory activity and broad-spectrum fungicidal properties.

Table 1: In Vitro Enzyme Inhibition and Antifungal Activity

| Parameter | Target Organism/Enzyme | Value | Reference |

| IC50 | Aspergillus fumigatus DHODH | 774 nM | [2] |

| MIC | Aspergillus fumigatus | 12.5 mg/L | [8] |

Table 2: EC50 Values of Ipflufenoquin Against Various Plant Pathogenic Fungi

| Fungal Species | Common Disease | Host | EC50 (mg L-1) |

| Botrytis cinerea | Gray Mold | Strawberry | 0.0007 - 0.01 |

| Colletotrichum siamense | Anthracnose | Strawberry | 0.01 - 0.1 |

| Pestalotiopsis clavispora | Leaf Spot | Strawberry | 0.01 - 0.1 |

| Fusarium oxysporum | Fusarium Wilt | Strawberry | 0.1 - 1.0 |

| Alternaria alternata | Alternaria Rot | Strawberry | > 100 |

| Rhizoctonia solani | Root Rot | Various | > 100 |

| Data sourced from a 2024 study on ipflufenoquin efficacy.[4] |

Table 3: Predicted Binding Affinities to Fungal DHODH

| Fungal Species | Binding Affinity (ΔG, kcal mol-1) |

| Chaetomium globosum | -10.3 |

| Botrytis cinerea | -9.9 |

| Colletotrichum fructicola | -9.8 |

| Fusarium oxysporum | -9.7 |

| Alternaria alternata | -9.1 |

| Rhizoctonia solani | -8.1 |

| Data from molecular docking simulations.[4] |

Resistance Mechanisms

As a single-site inhibitor, there is a medium to high risk of resistance development to ipflufenoquin.[1] The primary mechanism of acquired resistance is through non-synonymous mutations in the pyrE gene, which encodes the DHODH enzyme.[5][9] These mutations can reduce the binding affinity of ipflufenoquin to its target.

Of significant concern is the potential for cross-resistance with the clinical antifungal drug olorofim, which shares the same molecular target.[1][2][5] Studies have shown that Aspergillus fumigatus strains that evolve resistance to ipflufenoquin in vitro are also resistant to olorofim.[5][9] However, some fungal species exhibit intrinsic or natural resistance to ipflufenoquin without any alterations in the amino acid sequence of the DHODH target site, suggesting that other resistance mechanisms, such as altered drug transport or metabolism, may also be involved.[1][5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ipflufenoquin.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that effectively inhibits the vegetative growth of a fungus.

Figure 2. Workflow for Mycelial Growth Inhibition Assay.

Methodology:

-

Media Preparation: Prepare potato dextrose agar (PDA) according to the manufacturer's instructions. Autoclave the medium and allow it to cool to approximately 50°C in a water bath.[10]

-

Fungicide Amendment: Prepare stock solutions and subsequent serial dilutions of ipflufenoquin. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 mg L⁻¹). Pour the amended and control (non-amended) PDA into 90 mm Petri dishes.[4]

-

Inoculation: From a 7-day-old culture of the test fungus grown on PDA, take 5 mm diameter mycelial plugs from the actively growing edge of the colony. Place a single plug, mycelium-side down, onto the center of each fungicide-amended and control plate.[10]

-

Incubation: Seal the plates with parafilm and incubate them at 25°C in the dark for 3 to 7 days, depending on the growth rate of the fungus.[3]

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals. Calculate the percentage of growth inhibition for each concentration relative to the control. The 50% effective concentration (EC₅₀) is then calculated by regressing the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration.[1]

In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of ipflufenoquin on the activity of the DHODH enzyme.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100, 1 mM KCN, and 150 µM Coenzyme Q₁₀). Prepare stock solutions of L-dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP, colorimetric indicator), and ipflufenoquin (inhibitor) in a suitable solvent like DMSO.

-

Enzyme Reaction: In a 96-well microplate, add the reaction buffer, purified fungal DHODH enzyme, and varying concentrations of ipflufenoquin or DMSO (for control). Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation and Measurement: Initiate the enzymatic reaction by adding L-dihydroorotate and DCIP. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[7]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the DMSO control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Molecular Docking Simulation

This in silico method predicts the binding mode and affinity of ipflufenoquin to the DHODH enzyme.

Figure 3. Workflow for Molecular Docking Simulation.

Methodology:

-

Protein and Ligand Preparation: Obtain the three-dimensional structure of the fungal DHODH protein. If an experimental structure is unavailable, a high-quality model can be generated using homology modeling or prediction software like AlphaFold2.[4] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges. The 3D structure of ipflufenoquin is obtained and optimized for its lowest energy conformation.[11]

-

Grid Generation: Define a grid box that encompasses the active site of the DHODH enzyme, specifically the quinone binding tunnel, to define the search space for the docking algorithm.[11]

-

Docking Execution: Perform the molecular docking using software such as AutoDock Vina or PyRx.[11] The program will systematically sample different conformations and orientations of ipflufenoquin within the defined binding site and score them based on a scoring function that estimates the binding affinity.

-

Analysis and Visualization: Analyze the results to identify the binding pose with the lowest binding energy (ΔG), which represents the most stable predicted interaction.[4] Use molecular visualization software (e.g., PyMOL, Discovery Studio) to examine the detailed interactions between ipflufenoquin and the amino acid residues of the DHODH active site, such as hydrogen bonds and hydrophobic contacts.[12]

Conclusion

Ipflufenoquin represents a significant advancement in fungicide development, offering a novel mode of action by targeting the essential DHODH enzyme in the pyrimidine biosynthesis pathway. Its high potency and broad-spectrum activity make it an effective tool for managing a variety of fungal plant diseases. Understanding its precise mechanism, potential for resistance, and the methods for its evaluation is critical for its responsible and sustainable use in agriculture and for informing the development of future antifungal agents. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals working in this field.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protocol for determination of conidial viability of the fungal entomopathogens Beauveria bassiana and Metarhizium anisopliae from commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

In Silico Modeling of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Technical Guide to Virtual Screening and Lead Optimization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust in silico modeling workflow for the discovery and optimization of novel inhibitors based on the 6,8-Difluoro-2-methylquinolin-4-ol scaffold. The methodologies outlined herein are tailored for identifying potent and selective kinase inhibitors, a prominent target class for this chemical series. This document details a systematic approach, from initial library design and virtual screening to lead optimization through advanced molecular dynamics and ADMET profiling.

Introduction to the this compound Scaffold

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivatization with two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a hydroxyl group at position 4, as seen in this compound, offers a unique combination of chemical properties. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially enhancing binding affinity and metabolic stability. This guide outlines a hypothetical in silico study targeting a representative protein kinase, demonstrating a comprehensive workflow for hit identification and lead optimization.

Computational Drug Discovery Workflow

A multi-step in silico workflow is employed to identify and refine potential inhibitors. This process begins with the creation of a focused virtual library, followed by a hierarchical screening approach to systematically narrow down the candidates for further investigation.

Data Presentation

Virtual Screening and Molecular Docking Results

The initial virtual screening of a focused library of this compound derivatives against a hypothetical kinase target would yield data that can be summarized as follows. High-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking modes are typically used in a hierarchical manner.

| Compound ID | 2D Structure | Docking Score (XP) | Predicted pIC50 | Key H-Bond Interactions (Hinge Region) |

| DFQ-001 | [Image of DFQ-001] | -10.5 | 7.8 | Yes |

| DFQ-002 | [Image of DFQ-002] | -9.8 | 7.2 | Yes |

| DFQ-003 | [Image of DFQ-003] | -9.5 | 7.0 | Yes |

| DFQ-004 | [Image of DFQ-004] | -8.7 | 6.5 | No |

Note: Data presented is hypothetical for illustrative purposes.

Molecular Dynamics and Binding Free Energy

Top-ranked compounds from molecular docking are subjected to molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. The binding free energy is then calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

| Compound ID | Average RMSD (Å) (Ligand) | Binding Free Energy (ΔG_bind, kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| DFQ-001 | 1.2 ± 0.3 | -45.7 ± 3.1 | -55.2 | -15.8 |

| DFQ-002 | 1.5 ± 0.4 | -40.1 ± 2.8 | -48.9 | -12.4 |

| DFQ-003 | 1.4 ± 0.2 | -38.5 ± 3.5 | -46.3 | -11.9 |

Note: Data presented is hypothetical for illustrative purposes.

In Silico ADMET Prediction

Promising candidates are evaluated for their drug-likeness and potential liabilities using computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models.

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Caco-2 Permeability (nm/s) | Predicted hERG Inhibition |

| DFQ-001 | 350.3 | 2.8 | 1 | 4 | High | Low Risk |

| DFQ-002 | 365.4 | 3.1 | 1 | 4 | High | Low Risk |

| DFQ-003 | 348.3 | 2.9 | 1 | 4 | Medium | Low Risk |

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

Pharmacophore Model Generation

A ligand-based pharmacophore model is generated from a set of known active kinase inhibitors with diverse scaffolds.

-

Ligand Preparation: A set of at least 15-20 structurally diverse known kinase inhibitors with a range of activities (pIC50 values) are selected. The 3D structures of these ligands are generated and minimized using a molecular mechanics force field (e.g., OPLS3e).

-

Conformational Search: A conformational search is performed for each ligand to generate a representative set of low-energy conformations.

-

Pharmacophore Feature Identification: Common pharmacophoric features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable features are identified for each ligand.

-

Hypothesis Generation: The pharmacophore modeling software (e.g., Phase module of Schrödinger) is used to generate and score pharmacophore hypotheses based on the alignment of the features from the active ligands.

-

Model Validation: The best-ranked hypothesis is validated by its ability to distinguish active compounds from a set of decoy molecules. A good model should have a high enrichment factor and a good ROC curve.

Molecular Docking Protocol

Molecular docking is performed to predict the binding mode and affinity of the virtual library compounds at the ATP-binding site of the target kinase.

-

Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, assigning protonation states, and performing a restrained energy minimization.

-

Grid Generation: A receptor grid is generated, defining the active site for docking. The grid is typically centered on the co-crystallized ligand or key active site residues.

-

Ligand Preparation: The 3D structures of the compounds in the virtual library are generated, and ionization states are determined at a physiological pH of 7.4.

-

Hierarchical Docking:

-

HTVS (High-Throughput Virtual Screening): The entire library is docked using a fast and less computationally intensive mode.

-

SP (Standard Precision): The top 10-20% of hits from HTVS are re-docked with a more accurate scoring function.

-

XP (Extra Precision): The top hits from SP docking are subjected to the most rigorous docking protocol for final scoring and ranking.

-

-

Pose Analysis: The predicted binding poses of the top-ranked compounds are visually inspected for key interactions with the kinase hinge region and other important active site residues.

Molecular Dynamics Simulation Protocol

MD simulations are performed to assess the stability of the protein-ligand complex and to obtain conformational ensembles for binding free energy calculations.

-

System Preparation: The docked protein-ligand complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field: A suitable force field (e.g., AMBER or CHARMM) is used to describe the interatomic interactions.

-

Minimization: The system is subjected to energy minimization to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases: NVT (constant volume) and NPT (constant pressure) ensembles.

-

Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to obtain a stable trajectory of the protein-ligand complex.

-

Trajectory Analysis: The trajectory is analyzed to calculate RMSD (root-mean-square deviation) of the ligand and protein backbone to assess stability, and RMSF (root-mean-square fluctuation) to identify flexible regions of the protein.

Binding Free Energy Calculation (MM/PBSA)

The MM/PBSA method is used to estimate the binding free energy from the MD simulation trajectory.

-

Snapshot Extraction: Snapshots of the protein, ligand, and complex are extracted from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, the following energy terms are calculated:

-

Molecular mechanics energy (van der Waals and electrostatic).

-

Polar solvation energy (calculated using the Poisson-Boltzmann equation).

-

Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

In Vitro Kinase Inhibition Assay (Experimental Validation)

The top candidate compounds identified through the in silico workflow should be synthesized and tested in biochemical assays to validate the computational predictions.

-

Reagents: Recombinant human kinase, ATP, and a suitable substrate peptide.

-

Assay Principle: A luminescence-based assay (e.g., Kinase-Glo®) can be used to quantify the amount of ATP remaining after the kinase reaction. Inhibition is measured as a decrease in kinase activity.

-

Procedure:

-

The kinase reaction is set up in a 96- or 384-well plate containing the kinase, substrate, and ATP in a reaction buffer.

-

The synthesized compounds are added at various concentrations.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has outlined a comprehensive and state-of-the-art in silico workflow for the discovery and optimization of this compound derivatives as potential kinase inhibitors. By integrating a range of computational techniques, from high-throughput virtual screening to detailed molecular dynamics simulations and ADMET profiling, this approach enables the efficient identification of promising lead candidates with a higher probability of success in subsequent experimental validation. The methodologies and data presentation formats described herein provide a robust framework for researchers in the field of drug discovery.

An In-depth Technical Guide to Quinoline-Based Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in the development of therapeutic agents and agrochemicals.[1] The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] In the realm of agriculture, quinoline-based compounds have emerged as a significant class of fungicides, offering novel mechanisms of action to combat the growing challenge of fungicide resistance in plant pathogens.[3][4] This technical guide provides a comprehensive literature review of quinoline-based fungicides, focusing on their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis of Quinoline-Based Fungicides

The synthesis of quinoline derivatives is a well-established field in organic chemistry, with several named reactions providing access to the core quinoline scaffold. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Conrad-Limpach syntheses are foundational.[5] More contemporary approaches often involve metal-catalyzed cross-coupling reactions to introduce diverse substituents and build molecular complexity.

A common strategy for creating novel quinoline-based fungicides involves the modification of a lead compound. For instance, a series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead. The synthesis involved the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) to form the quinoline ring, followed by esterification at the 4-position.[6][7] Another approach involves the structural simplification of natural products like quinine to design and synthesize new quinoline derivatives with antifungal properties.[8][9]

Mechanism of Action

Quinoline-based fungicides exhibit diverse mechanisms of action, often targeting fundamental cellular processes in fungi. The primary modes of action identified in the literature include the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the inhibition of specific enzymes involved in essential metabolic pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant breakthrough in understanding the mechanism of a modern quinoline fungicide comes from the study of quinofumelin . This novel fungicide has been shown to target the pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[3][10] This inhibition disrupts the de novo synthesis of uracil, a crucial component of nucleic acids, leading to fungal cell death.[3][10] The specificity of this target offers a new mode of action that can be effective against fungal strains resistant to other fungicides.[3]

Disruption of Cell Membrane and Oxidative Stress

Several quinoline derivatives exert their antifungal effect by compromising the fungal cell membrane. This can lead to increased membrane permeability and the leakage of essential cellular contents.[8][9] For example, preliminary mechanism studies on certain quinoline derivatives inspired by quinine revealed that they could cause abnormal morphology of cell membranes.[8][9]

The disruption of cellular integrity is often linked to the induction of oxidative stress. Many antifungal agents, including some quinolines, lead to an accumulation of reactive oxygen species (ROS) within the fungal cell.[11][12][13][14] This increase in ROS can damage vital cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis or programmed cell death.[11]

Mitochondrial Dysfunction

Mitochondria are crucial for fungal viability and pathogenesis, making them a key target for antifungal drugs.[15][16] Some quinoline-based fungicides have been shown to induce mitochondrial dysfunction, which can manifest as a loss of mitochondrial membrane potential.[17] This disruption of mitochondrial function is a significant contributor to the overall antifungal activity, often preceding the induction of oxidative stress and apoptosis.[18][19]

Structure-Activity Relationships (SAR)

The antifungal potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal activity and guiding the design of new, more effective compounds.[1][20][21][22]

For instance, in a series of fluorinated quinoline analogs, the introduction of a fluorine atom and a piperazine ring was found to broaden the spectrum of activity and increase intrinsic potency.[22] In another study, the presence of an ester group at the para position of a phenyl substituent on the quinoline ring enhanced antibacterial activity.[23] The substitution at the first position of the quinoline ring is often considered vital for antibacterial and antifungal activity.[22]

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity of various quinoline-based fungicides against different fungal pathogens. The data is presented as either the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

| Compound/Derivative | Fungal Species | EC50 (µg/mL) | Reference |

| Quinofumelin | Sclerotinia sclerotiorum | 0.0004 - 0.0059 | [24] |

| Ac12 | Sclerotinia sclerotiorum | 0.52 | [8][9] |

| Botrytis cinerea | 0.50 | [8][9] | |

| 3f-4 | Sclerotinia sclerotiorum | 0.41 | [17] |

| 3f-28 | Sclerotinia sclerotiorum | 0.55 | [17] |

| VIa6 | Valsa mali | 0.091 (µmol/mL) | [25] |

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| QQ7 | Candida albicans | N/A (as effective as Clotrimazole) | [23] |

| QQ8 | Candida albicans | N/A (as effective as Clotrimazole) | [23] |

| 7c | Cryptococcus neoformans | 15.6 | [26] |

| 7d | Cryptococcus neoformans | 15.6 | [26] |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Candida spp. | Comparable to fluconazole | [21] |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Candida spp. | Comparable to fluconazole | [21] |

| 2-[(2,5-dichloro-4-nitrophenylamino)methoxymethyl]quinolin-8-ol (10) | Candida spp. | Comparable to fluconazole | [21] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of quinoline-based fungicides.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This method is widely used to determine the efficacy of a fungicide in inhibiting the growth of mycelial fungi.[24][27]

Protocol:

-

Preparation of Fungicide Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Amended Media: Add appropriate volumes of the stock solution to a molten fungal growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations of the fungicide. A control group with only the solvent is also prepared.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the fungicide-amended and control PDA plates.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] × 100

-

Where 'dc' is the average diameter of the colony in the control group, and 'dt' is the average diameter of the colony in the treatment group.

-

-

EC50 Determination: The EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth, is determined by probit analysis of the inhibition data.

In Vivo Fungicidal Activity Assay

This assay evaluates the protective and curative efficacy of a fungicide on a host plant. The following is a general protocol for rice blast.[28]

Protocol:

-

Plant Cultivation: Grow susceptible rice seedlings to a specific stage (e.g., two-leaf stage).

-

Fungicide Application:

-

Protective Activity: Spray the rice seedlings with a solution of the test compound at various concentrations. After the spray has dried, inoculate the plants with a spore suspension of the pathogen (Magnaporthe oryzae).

-

Curative Activity: Inoculate the rice seedlings with a spore suspension of the pathogen. After a set incubation period (e.g., 24 hours), spray the plants with a solution of the test compound.

-

-

Inoculation: Spray a spore suspension of the fungal pathogen onto the plants until runoff.

-

Incubation: Place the inoculated plants in a high-humidity chamber at an appropriate temperature and light/dark cycle to allow for disease development.

-

Disease Assessment: After a specific period (e.g., 7 days), assess the disease severity by counting the number of lesions or by using a disease severity scale.

-

Efficacy Calculation: Calculate the control efficacy of the fungicide compared to an untreated control.

Conclusion

Quinoline-based fungicides are a promising class of compounds with diverse mechanisms of action that are crucial for managing fungal diseases in agriculture. Their ability to target novel pathways, such as the pyrimidine biosynthesis pathway, provides valuable tools to combat fungicide resistance. The continued exploration of structure-activity relationships will undoubtedly lead to the development of even more potent and selective quinoline fungicides. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, from initial in vitro screening to in vivo efficacy trials. As research in this area progresses, quinoline-based fungicides are poised to play an increasingly important role in sustainable crop protection.

References

- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum [elifesciences.org]

- 4. Discovery and synthesis of quinoline and other heterocyclic based fungicides and its significance for agrochemicals - American Chemical Society [acs.digitellinc.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. The study of the protective effect of mitochondrial uncouplers during acute toxicity of the fungicide difenoconazole in different organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 21. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 25. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Route for Gram-Scale Production of 6,8-Difluoro-2-methylquinolin-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the gram-scale production of 6,8-Difluoro-2-methylquinolin-4-ol, a key intermediate in the synthesis of various biologically active compounds. The described method is based on the well-established Conrad-Limpach reaction, followed by a high-temperature thermal cyclization. This application note includes a step-by-step experimental protocol, a summary of required reagents and expected yields, and safety considerations.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including their use as kinase inhibitors and antimicrobial agents. Specifically, fluorinated quinolines often exhibit enhanced biological activity. This compound serves as a crucial building block for the synthesis of more complex molecules, such as 6,8-Difluoro-2-methylquinolin-4-amine. The synthetic route presented herein offers a reliable and scalable method for producing this valuable intermediate.

The synthesis proceeds in two main stages: the condensation of 2,4-difluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate, followed by a thermal cyclization in a high-boiling point solvent to yield the desired product.

Synthetic Pathway